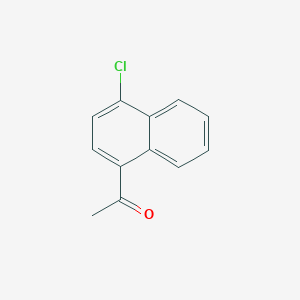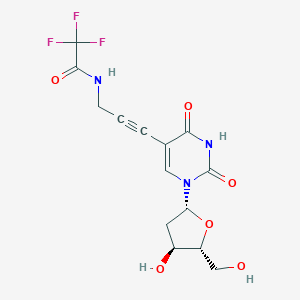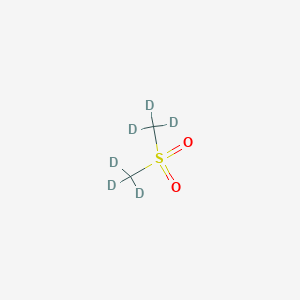
Dimethylsulfon-d6
Übersicht
Beschreibung
It is a stable, colorless solid with the molecular formula (CD3)2SO2 and a molecular weight of 100.17 g/mol . This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
Wissenschaftliche Forschungsanwendungen
Dimethyl sulfone-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It is used as a solvent in NMR spectroscopy due to its deuterated nature, which minimizes background signals.
Pharmaceutical Research: It is used in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Biological Studies: Dimethyl sulfone-d6 is used in studies involving metabolic pathways and enzyme mechanisms.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
Target of Action
Dimethyl sulfone-d6 is a deuterium-labeled variant of Dimethyl sulfone It’s known that dimethyl sulfoxide, a related compound, acts as a reversible mitogen-activated extracellular signal-regulated kinase-1 (mek1) and mek2 inhibitor .
Mode of Action
It’s known that the sulfur center in dimethyl sulfoxide is nucleophilic toward soft electrophiles and the oxygen is nucleophilic toward hard electrophiles . This suggests that Dimethyl sulfone-d6 might interact with its targets in a similar manner.
Biochemical Pathways
Research on dimethyl sulfoxide, a related compound, has shown that it demonstrates antioxidant activity in certain biological settings . For example, the cardiovascular protective effect of Dimethyl sulfoxide in copper-deficient rats is thought to occur by an antioxidant mechanism .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that dimethyl sulfoxide, a related compound, may have anti-inflammatory, antioxidant, and analgesic activities . Dimethyl sulfoxide also readily penetrates cellular membranes .
Action Environment
It’s known that dimethyl sulfoxide, a related compound, has a boiling point of 189 °c and a melting point of 202 °C . This suggests that Dimethyl sulfone-d6 might have similar physical properties and might be influenced by similar environmental factors.
Biochemische Analyse
Biochemical Properties
Dimethyl sulfone-d6 is an endogenous metabolite . It is involved in the microbial catabolism of methionine, which is integrated with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO) . The nature of these interactions is complex and involves various enzymes, proteins, and other biomolecules.
Cellular Effects
Dimethyl sulfone-d6 has been shown to have effects on various types of cells. For instance, it has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of Dimethyl sulfone-d6.
Molecular Mechanism
It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression . It may exert its effects at the molecular level through binding interactions with these biomolecules.
Temporal Effects in Laboratory Settings
The effects of Dimethyl sulfone-d6 can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Dimethyl sulfone-d6 can vary with different dosages in animal models
Metabolic Pathways
Dimethyl sulfone-d6 is involved in the metabolic pathways that integrate the microbial catabolism of methionine with mammalian metabolism . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl sulfone-d6 can be synthesized by the oxidation of dimethyl sulfoxide-d6. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or nitric acid. The process is carried out under controlled conditions to ensure the complete conversion of dimethyl sulfoxide-d6 to dimethyl sulfone-d6 .
Industrial Production Methods
In an industrial setting, the production of dimethyl sulfone-d6 involves the reaction of dimethyl sulfoxide-d6 with heavy water (D2O) in the presence of a suitable catalyst. The reaction is typically carried out at elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl sulfone-d6 undergoes various chemical reactions, including:
Oxidation: Dimethyl sulfone-d6 can be further oxidized to produce sulfone derivatives.
Reduction: It can be reduced to form dimethyl sulfoxide-d6.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dimethyl sulfoxide-d6.
Substitution: Various substituted sulfone compounds.
Vergleich Mit ähnlichen Verbindungen
Dimethyl sulfone-d6 is similar to other deuterated compounds such as dimethyl sulfoxide-d6 and dimethyl sulfide-d6. its unique isotopic composition makes it particularly useful in NMR spectroscopy and other applications where deuterated compounds are preferred .
List of Similar Compounds
Dimethyl sulfoxide-d6: Used as a solvent in NMR spectroscopy.
Dimethyl sulfide-d6: Used in various chemical reactions and as a reagent in organic synthesis.
Eigenschaften
IUPAC Name |
trideuterio(trideuteriomethylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVIBTZHLRERCL-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Dimethyl sulfone-d6 in the context of the provided research papers?
A1: Dimethyl sulfone-d6 serves as a model compound in the first research paper []. Researchers used it to investigate the effectiveness of static deuterium rotating frame NMR relaxation measurements for characterizing slow molecular motions in solid powders. The deuterium labeling in Dimethyl sulfone-d6 allows for selective observation of its dynamics using deuterium NMR techniques. The study demonstrated that this approach can successfully determine conformational exchange rates and activation energies, offering valuable insights into the compound's dynamic behavior in the solid state [].
Q2: How was Dimethyl sulfone-d6 incorporated into the research described in the second paper?
A2: The second paper focuses on a synthetic method for producing Methanesulfonyl chloride-d3 []. Interestingly, Dimethyl sulfone-d6 appears as a minor byproduct during this synthesis. The paper highlights that a small quantity of Dimethyl sulfone-d6 was isolated alongside the desired Methanesulfonyl chloride-d3 product []. This observation suggests potential side reactions occurring during the chlorination process of Dimethyl sulfoxide-d6.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


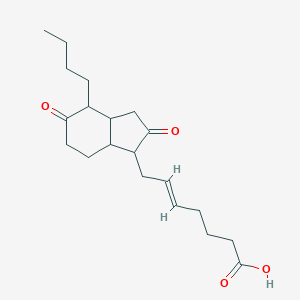


![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)
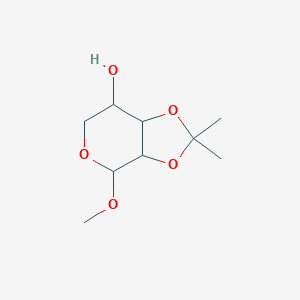


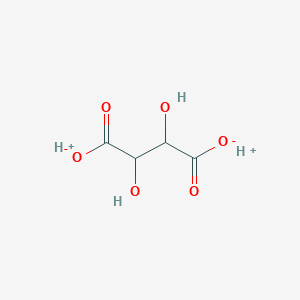
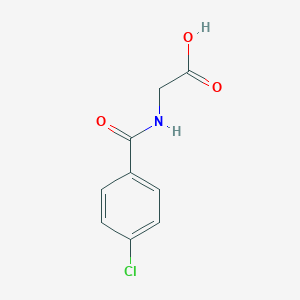

![12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B31230.png)
